Molinate sulfoxide
Overview
Description
Molinate sulfoxide is a chemical compound derived from the oxidation of molinate, a thiocarbamate herbicide widely used in rice crop protection. This compound is recognized for its environmental persistence and potential toxicity, making it a subject of interest in environmental chemistry and toxicology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Molinate sulfoxide is typically synthesized through the oxidation of molinate. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is generally performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes using similar oxidizing agents. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Molinate sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert this compound to molinate sulfone.
Reduction: Reduction of this compound can revert it back to molinate.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines
Major Products Formed:
Oxidation: Molinate sulfone.
Reduction: Molinate.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Molinate sulfoxide has several applications in scientific research:
Environmental Chemistry: Studied for its persistence and transformation in the environment, particularly in soil and water systems.
Toxicology: Investigated for its toxic effects on various organisms, including its role in testicular toxicity in mammals.
Bioremediation: Used in studies exploring microbial degradation and bioremediation of contaminated sites.
Pharmacology: Examined for its inhibitory effects on enzymes such as aldehyde dehydrogenase, which has implications for neurotoxicity
Mechanism of Action
Molinate sulfoxide exerts its effects primarily through the inhibition of aldehyde dehydrogenase (ALDH). It forms a covalent bond with the active site cysteine residue (Cys302) of ALDH, leading to enzyme inhibition. This inhibition can result in the accumulation of toxic aldehydes, contributing to its observed toxic effects .
Comparison with Similar Compounds
Molinate: The parent compound, a thiocarbamate herbicide.
Molinate sulfone: A further oxidized form of molinate sulfoxide.
Other Thiocarbamates: Such as thiobencarb and butylate
Comparison: this compound is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. Its persistence and toxicity also distinguish it from other thiocarbamates, making it a significant compound for environmental and toxicological studies .
Properties
IUPAC Name |
azepan-1-yl(ethylsulfinyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-2-13(12)9(11)10-7-5-3-4-6-8-10/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZLABPGWGSAER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C(=O)N1CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058395 | |
Record name | Molinate sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52236-29-0 | |
Record name | Molinate sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52236-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Molinate sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052236290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Molinate sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOLINATE SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK1Y8WEV19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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